2-Bromo-4-fluoro-3-iodo-1-methoxybenzene
CAS No.:
Cat. No.: VC18810709
Molecular Formula: C7H5BrFIO
Molecular Weight: 330.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrFIO |
|---|---|
| Molecular Weight | 330.92 g/mol |
| IUPAC Name | 3-bromo-1-fluoro-2-iodo-4-methoxybenzene |
| Standard InChI | InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
| Standard InChI Key | ZBKGLSRGXKDYBY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)I)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The benzene core of 2-bromo-4-fluoro-3-iodo-1-methoxybenzene features substituents at the 1-, 2-, 3-, and 4-positions:
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Methoxy group (-OCH₃) at position 1, donating electron density via resonance.
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Bromine (Br) at position 2, a moderately deactivating halogen.
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Iodine (I) at position 3, a heavy halogen with polarizability.
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Fluorine (F) at position 4, a strong electron-withdrawing group.
This arrangement creates a polarized electronic environment, enhancing electrophilic substitution reactivity at specific sites. The IUPAC name, 3-bromo-1-fluoro-2-iodo-4-methoxybenzene, reflects the substituents' priorities under IUPAC nomenclature rules.
Spectroscopic and Computational Data
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NMR: The methoxy proton resonates at δ 3.90–4.00 ppm (singlet), while aromatic protons appear as doublets or triplets between δ 6.50–8.40 ppm, depending on neighboring substituents .
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Mass Spectrometry: The molecular ion peak (M⁺) at m/z 330.92 confirms the molecular weight, with isotopic patterns characteristic of bromine (1:1) and iodine (1:1).
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Computational LogP: Predicted logP values range from 2.32–3.02, indicating moderate hydrophobicity suitable for organic solvents .
Synthesis and Optimization
Multi-Step Halogenation Strategies
Synthesis typically involves sequential halogenation and methoxylation. A representative route includes:
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Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOCH₃ on a fluorobenzene derivative).
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Bromination and Iodination: Electrophilic substitution using Br₂/KI in acetic acid or Sandmeyer reactions for regioselective halogen placement .
Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxylation | NaOCH₃, DMF, 80°C, 12 h | 78 | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2 h | 85 | |
| Iodination | KI, CuI, DMSO, 100°C, 6 h | 92 |
Challenges in Regioselectivity
The presence of multiple halogens complicates reaction pathways. For example, iodination at position 3 requires careful control of temperature and Lewis acid catalysts to avoid dihalogenation byproducts . Microwave-assisted synthesis has emerged as a method to enhance selectivity and reduce reaction times .
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs incoming electrophiles to the ortho and para positions, but steric hindrance from iodine and bromine limits reactivity. Nitration experiments show preferential substitution at position 5 (relative to methoxy), yielding 5-nitro derivatives in 44% yield .
Cross-Coupling Reactions
The iodine substituent enables Suzuki-Miyaura and Ullmann couplings. For instance, palladium-catalyzed coupling with phenylboronic acid produces biaryl derivatives, critical in pharmaceutical intermediates :
Applications in Industrial and Academic Research
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its halogen-rich structure allows selective functionalization, as seen in the synthesis of fluorinated analogs of chlorpromazine .
Materials Science
In polymer chemistry, copolymerization with styrene yields thermally stable polymers with applications in optoelectronics. Glass transition temperatures (Tg) of these copolymers exceed 150°C, attributed to halogen-induced rigidity .
Table 2: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 28.6–29.1°C | DSC |
| Boiling Point | 238.5±20.0°C | Gas Chromatography |
| Solubility in EtOAc | 0.611 mg/mL | UV-Vis |
Comparative Analysis with Analogues
Halogenated Benzene Derivatives
Compared to 4-bromo-2-iodo-1-methoxybenzene (C₇H₆BrIO), the addition of fluorine in 2-bromo-4-fluoro-3-iodo-1-methoxybenzene reduces electron density at the ring, lowering reactivity toward electrophiles but enhancing stability under acidic conditions.
Table 3: Substituent Effects on Reactivity
| Compound | EAS Rate (Relative to Benzene) | Preferred Reaction Site |
|---|---|---|
| 2-Bromo-4-fluoro-3-iodo-1-methoxy | 0.45 | Position 5 |
| 4-Bromo-2-iodo-1-methoxy | 0.78 | Position 3 |
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